7-[4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl]-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid
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Overview
Description
7-[4-METHOXY-3-(PROP-2-YN-1-YLOXY)PHENYL]-5-OXO-3-PHENYL-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID is a complex organic compound featuring a thieno[3,2-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-METHOXY-3-(PROP-2-YN-1-YLOXY)PHENYL]-5-OXO-3-PHENYL-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Thieno[3,2-b]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Functionalization: Introduction of the methoxy and prop-2-yn-1-yloxy groups through nucleophilic substitution reactions.
Final Assembly: Coupling of the phenyl and carboxylic acid groups to complete the structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
7-[4-METHOXY-3-(PROP-2-YN-1-YLOXY)PHENYL]-5-OXO-3-PHENYL-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, making them candidates for drug development and other therapeutic applications.
Medicine
In medicine, this compound and its derivatives could be investigated for their potential as pharmaceuticals, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of 7-[4-METHOXY-3-(PROP-2-YN-1-YLOXY)PHENYL]-5-OXO-3-PHENYL-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Known for their broad-spectrum biological activities.
Imidazole Containing Compounds: Notable for their diverse chemical and biological properties.
Quinoline Derivatives: Used in antimicrobial and other therapeutic applications.
Uniqueness
What sets 7-[4-METHOXY-3-(PROP-2-YN-1-YLOXY)PHENYL]-5-OXO-3-PHENYL-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID apart is its unique thieno[3,2-b]pyridine core, which provides distinct chemical reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C24H19NO5S |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
7-(4-methoxy-3-prop-2-ynoxyphenyl)-5-oxo-3-phenyl-6,7-dihydro-4H-thieno[3,2-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C24H19NO5S/c1-3-11-30-18-12-15(9-10-17(18)29-2)16-13-19(26)25-21-20(14-7-5-4-6-8-14)23(24(27)28)31-22(16)21/h1,4-10,12,16H,11,13H2,2H3,(H,25,26)(H,27,28) |
InChI Key |
GLEURWWAEFTJBO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)NC3=C2SC(=C3C4=CC=CC=C4)C(=O)O)OCC#C |
Origin of Product |
United States |
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